1-Iodo-2-(2-methoxyethoxy)ethane
Overview
Description
Synthesis Analysis
The synthesis of related iodo-containing compounds is discussed in the papers. For instance, 1-Iodo-2-(methylthio)ethane was synthesized via a ring-opening reaction of thiirane with MeI in MeCN, as described in one of the studies . This suggests that similar methodologies could potentially be applied to synthesize 1-Iodo-2-(2-methoxyethoxy)ethane, although the specific details would depend on the reactivity of the methoxyethoxy group.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Iodo-2-(2-methoxyethoxy)ethane has been analyzed using various techniques. For example, the conformational stabilities of 1-methoxy-2-(methylthio)ethane were studied using matrix-isolation infrared spectroscopy and density functional calculations . These studies provide insights into the intramolecular interactions that can stabilize certain conformations, which could be relevant for understanding the molecular structure of 1-Iodo-2-(2-methoxyethoxy)ethane.
Chemical Reactions Analysis
Chemical reactions involving iodo- and methoxy-containing compounds are covered in the papers. The iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides is one such reaction, leading to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, the reaction of enol ethers with the I2-H2O2 system to form 2-iodo ketones and 2-iodo-1-methoxy hydroperoxides is another example . These reactions highlight the reactivity of iodo- and methoxy-groups in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-Iodo-2-(2-methoxyethoxy)ethane are discussed in several papers. For instance, the density and volume properties of mixtures containing 2-methoxyethanol and 1,2-dimethoxyethane were measured, providing data on how these properties change with temperature and composition . Additionally, the intramolecular and intermolecular interactions of glycols and their derivatives, including hydrogen bonding and halogen bonding, were studied using X-ray diffraction, Raman spectroscopy, and molecular dynamics . These studies can give an idea of the types of interactions that might be expected in 1-Iodo-2-(2-methoxyethoxy)ethane and how they could influence its properties.
Scientific Research Applications
Synthesis and Chemical Interactions
- 1-Iodo-2-(methylthio)ethane, synthesized via the reaction of thiirane with MeI, has been studied for its ability to form intermolecular species with a three-electron bond between sulfur and iodine, demonstrating unique radical cation interactions in solvents like hexane and 1,2-dichloroethane (Anklam, Mohan, & Asmus, 1987).
Molecular Dynamics and X-Ray Diffraction Studies
- Extensive research has been conducted on glycol derivatives, including ethane-1,2-diol and 1,2-dimethoxy ethane, providing insights into their molecular structures through X-ray diffraction and molecular dynamics studies. These studies have revealed information about molecule conformations and intramolecular hydrogen bonds (Gontrani, Tagliatesta, Agresti, Pescetelli, & Carbone, 2020).
Zeolite Interactions
- Research on the reactions of methyl iodide and halopropanes with NaX and NaY zeolites, including studies on 1-iodopropane, has expanded the understanding of framework modifications and reactions in zeolites (Kanyi, Yan, Kowenje, & Kanyi, 2005).
Extraction and Selectivity Studies
- Investigations into the molecular design of polyether dicarboxylic acids, like 1,2-bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane, have been significant for understanding selective lead(II) extraction processes. These studies explore the relationship between molecular structure and extraction efficiency (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999).
Density and Volume Properties
- The study of the density and volume properties of ternary solvent systems, including 1,2-dimethoxy ethane, provides insights into molecular association and structural effects in various solvents (Cocchi, Manfredini, Marchetti, Sighinolfi, Tassi, Ulrici, & Vignali, 2001).
Safety And Hazards
properties
IUPAC Name |
1-(2-iodoethoxy)-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXAGOKSVZAZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134141-55-2 | |
Record name | Polyethylene glycol iodoethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134141-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00577005 | |
Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-(2-methoxyethoxy)ethane | |
CAS RN |
104539-21-1 | |
Record name | 1-Iodo-2-(2-methoxyethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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